2-Tert-butyl-chromen-4-one
Overview
Description
2-Tert-butyl-chromen-4-one is a heterocyclic compound belonging to the chromen-4-one family. It is characterized by the presence of a tert-butyl group at the second position of the chromen-4-one skeleton. This compound is known for its diverse biological activities and serves as a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-tert-butyl-chromen-4-one involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. The reaction proceeds via oxidative C–C bond formation from chroman-4-ones. The reaction conditions typically involve using TBHP (5–6 M in decane) and a catalytic amount of TBAI at room temperature .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using TBHP, leading to the formation of iodochroman-4-one intermediates.
Substitution: The tert-butyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP and TBAI are commonly used for oxidative reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product of oxidation is 4H-chromen-4-one.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, chroman-4-one analogs have been shown to inhibit enzymes such as oxidoreductase, kinase, lipoxygenase, and cyclooxygenase . These interactions contribute to the compound’s biological activities, including anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the tert-butyl group but shares the core structure.
Chromone: Differs by having a double bond between C-2 and C-3.
Flavanone: Similar structure but with a different substitution pattern.
Uniqueness: 2-Tert-butyl-chromen-4-one is unique due to the presence of the tert-butyl group, which enhances its stability and biological activity compared to other chromen-4-one derivatives .
Properties
IUPAC Name |
2-tert-butylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXZUUWQDATSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517075 | |
Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-15-1 | |
Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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